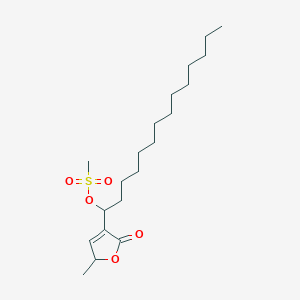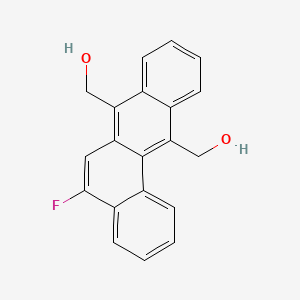
Benz(a)anthracene-7,12-dimethanol, 5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-7,12-dimethanol, 5-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two hydroxymethyl groups at the 7th and 12th positions and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-dimethanol, 5-fluoro- typically involves multi-step organic reactions. One common approach is the fluorination of benz(a)anthracene followed by the introduction of hydroxymethyl groups. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure selective fluorination. Subsequent steps involve the use of formaldehyde and reducing agents to introduce the hydroxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-7,12-dimethanol, 5-fluoro- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of benz(a)anthracene-7,12-dicarboxylic acid.
Reduction: Formation of benz(a)anthracene-7,12-dimethanol derivatives.
Substitution: Formation of various substituted benz(a)anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Benz(a)anthracene-7,12-dimethanol, 5-fluoro- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a component in certain chemical processes.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-7,12-dimethanol, 5-fluoro- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting normal cellular processes and leading to cytotoxic effects. It may also interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without the hydroxymethyl and fluorine substitutions.
7,12-Dimethylbenz(a)anthracene: A derivative with methyl groups instead of hydroxymethyl groups.
5-Fluorobenz(a)anthracene: A derivative with only the fluorine substitution.
Uniqueness
Benz(a)anthracene-7,12-dimethanol, 5-fluoro- is unique due to the combination of hydroxymethyl and fluorine substitutions, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
78971-86-5 |
|---|---|
Molecular Formula |
C20H15FO2 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
[5-fluoro-12-(hydroxymethyl)benzo[a]anthracen-7-yl]methanol |
InChI |
InChI=1S/C20H15FO2/c21-19-9-16-17(10-22)12-5-1-2-6-13(12)18(11-23)20(16)15-8-4-3-7-14(15)19/h1-9,22-23H,10-11H2 |
InChI Key |
NVBBRRGKMPQYBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C4=CC=CC=C4C(=C23)CO)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


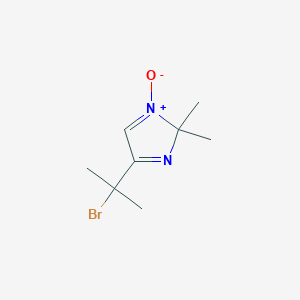
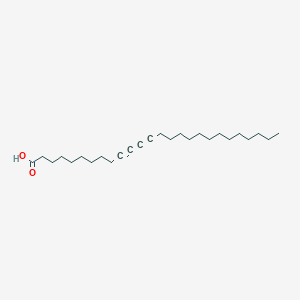
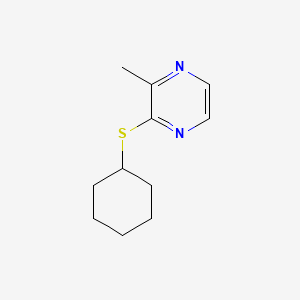
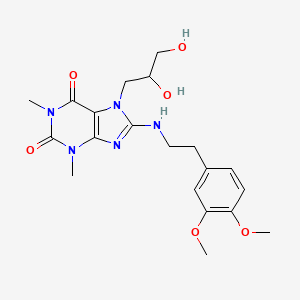

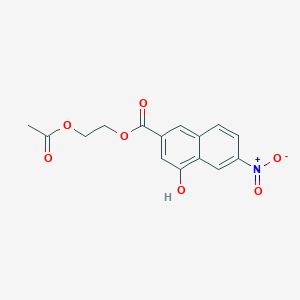
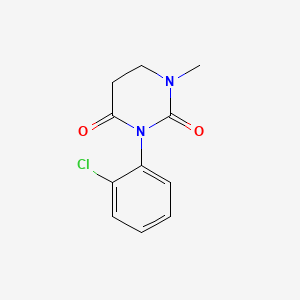
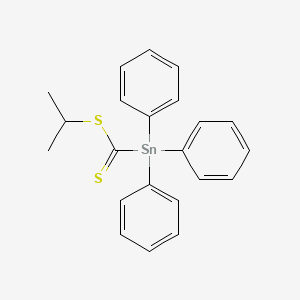

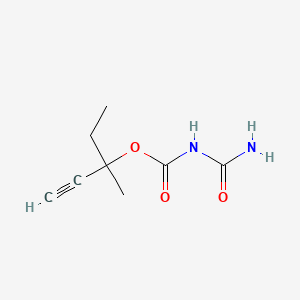

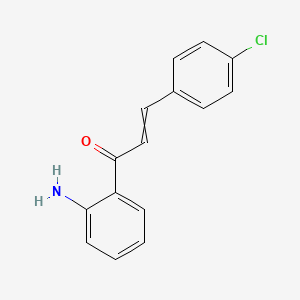
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
